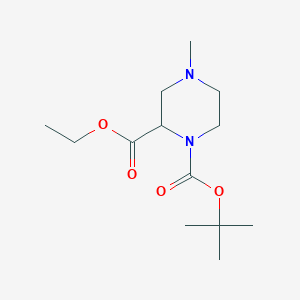

1-Tert-butyl 2-ethyl 4-methylpiperazine-1,2-dicarboxylate

Description

1-Tert-butyl 2-ethyl 4-methylpiperazine-1,2-dicarboxylate is a piperazine derivative featuring two ester groups (tert-butyl and ethyl) at positions 1 and 2, respectively, and a methyl substituent at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where piperazine scaffolds are valued for their conformational flexibility and ability to modulate biological activity.

Properties

Molecular Formula |

C13H24N2O4 |

|---|---|

Molecular Weight |

272.34 g/mol |

IUPAC Name |

1-O-tert-butyl 2-O-ethyl 4-methylpiperazine-1,2-dicarboxylate |

InChI |

InChI=1S/C13H24N2O4/c1-6-18-11(16)10-9-14(5)7-8-15(10)12(17)19-13(2,3)4/h10H,6-9H2,1-5H3 |

InChI Key |

OFRCBBFYGCYYHC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CN(CCN1C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-tert-butyl 2-ethyl 4-methylpiperazine-1,2-dicarboxylate typically involves:

Step 1: Protection of the Piperazine Nitrogen Atoms

The piperazine ring is selectively protected using tert-butyl and ethyl ester groups. The tert-butyl group is introduced via tert-butoxycarbonyl (Boc) protection, which is a common method for protecting amines in organic synthesis.Step 2: Introduction of the Methyl Group at the 4-Position

The methyl substituent is introduced selectively at the 4-position of the piperazine ring through alkylation or substitution reactions under controlled conditions.Step 3: Esterification and Final Functional Group Adjustments

The ethyl ester group is introduced at the 2-position, typically by reacting the intermediate with ethyl chloroformate or ethyl 2-oxoacetate derivatives.

This multi-step process requires careful control of reaction conditions to ensure regioselectivity and high yield of the desired product.

Detailed Procedure Example

A representative synthesis involves:

- Using a piperazine derivative as the starting material.

- Protecting the nitrogen at position 1 with a tert-butyl carbamate group.

- Introducing the ethyl ester group at position 2 via reaction with ethyl chloroformate or similar activated ester.

- Alkylating the 4-position nitrogen with a methyl group using methyl iodide or methyl triflate under basic conditions.

- Purifying the final product by column chromatography.

The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, using solvents such as dichloromethane or methanol at controlled temperatures (20–40°C).

Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc Protection | tert-Butyl chloroformate, base (e.g., triethylamine) | Dichloromethane (DCM) | 20–25°C | 1–2 hours | >80 | Protects N-1 position selectively |

| Ethyl Ester Introduction | Ethyl chloroformate or ethyl 2-oxoacetate derivatives | DCM or MeOH/DCM mix | 20–40°C | 1.5–4 hours | 79–84 | Catalyzed by DMAP and EDCI |

| Methylation at 4-Position | Methyl iodide or methyl triflate, base (e.g., K2CO3) | Acetonitrile or DCM | Room temp | Several h | Moderate | Requires inert atmosphere |

| Purification | Flash chromatography | DCM/MeOH mixtures | N/A | N/A | N/A | Rf ~0.7 in 10% MeOH/DCM, colorless liquid |

Data adapted from experimental protocols with yields ranging from 79% to 84% under optimized conditions.

Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H and 13C NMR are used to confirm the regioselectivity of substitution and the presence of ester groups. Multiplet patterns and chemical shifts confirm the methyl and ethyl substituents on the piperazine ring.Mass Spectrometry (MS):

High-resolution MS confirms molecular weight (272.34 g/mol) and isotopic distribution consistent with the molecular formula.Infrared (IR) Spectroscopy:

Characteristic carbonyl stretching vibrations (~1700–1750 cm⁻¹) confirm ester and carbamate functionalities.Chromatography:

Flash column chromatography with dichloromethane/methanol mixtures is used for purification, with Rf values around 0.7 in 10% MeOH/DCM solvent system.

Research Findings and Optimization Insights

Catalyst and Reagent Selection:

Use of coupling agents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP) enhances esterification efficiency.Solvent Effects:

Polar aprotic solvents like dichloromethane or mixtures with methanol optimize solubility and reaction rates.Temperature Control:

Maintaining moderate temperatures (20–40°C) prevents decomposition and side reactions, improving yield.Inert Atmosphere:

Conducting reactions under nitrogen or argon minimizes oxidation and moisture interference.Purification Strategies:

Flash chromatography using gradient elution (DCM to 10% MeOH/DCM) effectively isolates the pure compound.

Summary Table of Preparation Method

| Aspect | Description |

|---|---|

| Starting Material | Piperazine derivatives (e.g., piperazine-1,2-dicarboxylic acid derivatives) |

| Protection Groups | tert-Butyl (Boc) at N-1, ethyl ester at N-2 |

| Methylation Site | 4-position nitrogen on piperazine ring |

| Key Reagents | tert-Butyl chloroformate, ethyl chloroformate, methyl iodide, EDCI, DMAP |

| Solvents | Dichloromethane, methanol, acetonitrile |

| Reaction Conditions | 20–40°C, inert atmosphere, 1.5–4 hours |

| Purification | Flash chromatography (DCM/MeOH gradient) |

| Typical Yields | 79–84% |

| Analytical Confirmation | NMR, MS, IR, chromatography |

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 2-ethyl 4-methylpiperazine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-Tert-butyl 2-ethyl 4-methylpiperazine-1,2-dicarboxylate has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known pharmacophores allows for the exploration of its biological activity.

Case Study: Antidepressant Activity

Research has indicated that derivatives of piperazine compounds exhibit antidepressant properties. Studies have shown that modifications to the piperazine structure can enhance serotonin receptor affinity, suggesting that 1-tert-butyl 2-ethyl 4-methylpiperazine-1,2-dicarboxylate could be explored further in this context .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules, particularly those involving nitrogen-containing heterocycles.

Synthesis Example

A notable synthetic route involves the reaction of piperazine derivatives with various carboxylic acids under specific conditions to yield dicarboxylate esters. This method has been documented to achieve high yields and purity, demonstrating the compound's utility in synthetic chemistry .

Materials Science

In materials science, compounds like 1-tert-butyl 2-ethyl 4-methylpiperazine-1,2-dicarboxylate are being studied for their potential use in creating novel polymers and coatings. The presence of functional groups allows for further modification and incorporation into polymer matrices.

Application Example: Polymer Development

Research has shown that incorporating piperazine derivatives into polymer formulations can enhance thermal stability and mechanical properties. The ability to tailor these properties makes such compounds valuable in developing advanced materials for industrial applications .

Data Tables

| Reaction Type | Reagents Used | Yield (%) | Conditions |

|---|---|---|---|

| Esterification | Piperazine + Carboxylic Acid | ~84% | Dichloromethane, 40°C |

| Amidation | Dicarboxylic Acid + Amine | ~90% | DMF, Reflux |

| Cyclization | Piperazine + Carbonyl Compounds | ~75% | Solvent-free conditions |

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-ethyl 4-methylpiperazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The piperazine ring allows for favorable interactions with macromolecules, enhancing its biological activity. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s properties and applications can be contextualized by comparing it to related piperazine and heterocyclic derivatives:

Biological Activity

1-Tert-butyl 2-ethyl 4-methylpiperazine-1,2-dicarboxylate (CAS: 2089648-42-8) is a synthetic compound with potential biological activity that has garnered interest in various research domains. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The information is compiled from diverse scientific sources to provide a comprehensive overview.

- Molecular Formula : C13H24N2O4

- Molecular Weight : 272.35 g/mol

- CAS Number : 2089648-42-8

1-Tert-butyl 2-ethyl 4-methylpiperazine-1,2-dicarboxylate exhibits various biological activities that may be attributed to its structural features. The compound's piperazine ring is known for its ability to interact with neurotransmitter receptors, potentially influencing central nervous system (CNS) functions.

Antiviral Activity

Recent studies have indicated that compounds similar to 1-tert-butyl 2-ethyl 4-methylpiperazine-1,2-dicarboxylate may possess antiviral properties. For instance, research on N-Heterocycles has shown promising results against viral infections, suggesting that derivatives of this compound could be evaluated for similar effects .

In Vitro Studies

In vitro studies have demonstrated that the compound can inhibit specific enzymes and pathways involved in disease processes. For example, preliminary assays suggest that it may inhibit carbonic anhydrase isoforms, which are critical in various physiological and pathological processes .

Cytotoxicity and Selectivity

The cytotoxicity of 1-tert-butyl 2-ethyl 4-methylpiperazine-1,2-dicarboxylate has been assessed in several cell lines. The compound exhibited varying degrees of cytotoxicity, with an EC50 value indicating effective concentrations for inducing cell death. Understanding these parameters is crucial for evaluating its therapeutic index.

Study on Antiviral Efficacy

A study focused on a series of compounds similar to piperazine derivatives showed that certain structural modifications significantly enhanced antiviral activity against the tobacco mosaic virus (TMV). While specific data on 1-tert-butyl 2-ethyl 4-methylpiperazine-1,2-dicarboxylate is limited, the findings suggest potential pathways for its evaluation in antiviral drug development .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | EC50 (µM) | Remarks |

|---|---|---|---|

| Compound A | 2089648-42-8 | TBD | Potential antiviral activity |

| Compound B | 314741-39-4 | TBD | Inhibitory effects on carbonic anhydrase |

| Compound C | 1802005-04-4 | TBD | Effective against TMV |

Toxicological Profile

Toxicological assessments are crucial for determining the safety profile of any new compound. Preliminary data indicate that while there are some cytotoxic effects at higher concentrations, the therapeutic window remains to be fully characterized. Ongoing studies are essential to establish safe dosage ranges for potential therapeutic applications.

Q & A

Q. What are the standard synthetic routes and key reaction conditions for synthesizing 1-Tert-butyl 2-ethyl 4-methylpiperazine-1,2-dicarboxylate?

The compound is typically synthesized via multi-step protocols involving protection/deprotection strategies and catalytic coupling. A representative route includes:

- Step 1 : Lithiation of a precursor using lithium diisopropylamide (LDA) in tetrahydrofuran (THF)/hexane at -78°C to form intermediates .

- Step 2 : Acidic hydrolysis (e.g., HCl in 1,4-dioxane) to remove protecting groups .

- Step 3 : Palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂ with XPhos ligand) under inert atmosphere for functionalization .

- Step 4 : Final purification via silica gel chromatography .

Key variables include temperature control (-78°C to 100°C), solvent selection (acetonitrile, THF), and catalyst loading (e.g., 10 mol% Pd) .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR to confirm regiochemistry and stereochemistry (e.g., δ 1.48 ppm for tert-butyl groups) .

- LCMS : For molecular weight verification (e.g., m/z 348.1 [M+H]⁺) .

- Polarimetry : If chiral centers are present, optical rotation data ensures enantiomeric purity .

- HPLC : To quantify purity (>95% is typical for intermediates) .

Q. What safety protocols and storage conditions are recommended for handling this compound in laboratory settings?

- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Handling : Use PPE (gloves, goggles) due to acute oral toxicity (GHS Category 4, H302) .

- First Aid : Immediate rinsing with water for skin contact; consult a physician if ingested .

Advanced Research Questions

Q. How can researchers optimize reaction yields and selectivity for this compound under varying catalytic conditions?

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with ligands like XPhos to enhance coupling efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, acetonitrile) vs. ethers (THF) to stabilize intermediates .

- Factorial Design : Use 2³ factorial experiments to evaluate temperature, catalyst loading, and solvent interactions .

- Yield Analysis : Multi-step reactions often yield 40–50% overall; iterative optimization can improve to >60% .

Q. What computational strategies are effective in predicting and validating synthetic pathways for this compound?

- Quantum Chemistry : Employ density functional theory (DFT) to model transition states and predict regioselectivity .

- Reaction Path Search : Tools like GRRM or AFIR map energy landscapes for intermediates and byproducts .

- Machine Learning : Train models on existing piperazine dicarboxylate data to predict optimal reaction conditions .

Q. How should contradictory spectroscopic data be analyzed to resolve structural ambiguities?

- 2D NMR : Use HSQC and NOESY to distinguish diastereomers or confirm substituent positions .

- Isotopic Labeling : C-labeled precursors can clarify reaction mechanisms (e.g., CO₂ release during hydrolysis) .

- Cross-Validation : Compare computational IR/Raman spectra with experimental data to resolve discrepancies .

Q. What reactor design principles are critical for scaling up the synthesis while maintaining reaction efficiency?

- Continuous Flow Systems : Minimize exothermic risks during lithiation by controlled reagent addition .

- Membrane Separation : Integrate in-line purification to remove Pd catalysts and reduce downstream steps .

- Pressure Tolerance : Ensure reactors withstand 100°C for prolonged coupling reactions (e.g., 16-hour cycles) .

Q. How can AI-driven simulation tools enhance the design of multi-step syntheses involving this compound?

- Autonomous Labs : AI platforms like ICReDD’s workflow integrate real-time HPLC data with DFT simulations to adjust reaction parameters .

- Retrosynthesis Algorithms : Tools like Synthia propose alternative routes (e.g., avoiding hazardous intermediates) .

- Data Feedback Loops : Use failed experimental data to refine predictive models and reduce trial-and-error approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.